N-(3-(Octadecylamino)propyl)-D-gluconamide
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Overview
Description
N-(3-(Octadecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further linked to a D-gluconamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-(3-(Octadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Octadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted amides .
Scientific Research Applications
N-(3-(Octadecylamino)propyl)-D-gluconamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(Octadecylamino)propyl)-D-gluconamide involves its ability to interact with various molecular targets and pathways. The compound can form micelles and other self-assembled structures, which can encapsulate and deliver active molecules to specific sites. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(Octadecylamino)propyl)-D-gluconamide include:
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Dodecylamino)propyl)-D-gluconamide
- N-(3-(Hexadecylamino)propyl)-D-gluconamide
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This long chain enhances its ability to form stable micelles and other self-assembled structures, making it particularly useful in applications requiring high stability and emulsifying capabilities .
Properties
CAS No. |
93980-89-3 |
---|---|
Molecular Formula |
C27H56N2O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octadecylamino)propyl]hexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h23-26,28,30-34H,2-22H2,1H3,(H,29,35)/t23-,24-,25+,26-/m1/s1 |
InChI Key |
YZPULGLXVFIDSQ-FXSWLTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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